molecular formula C19H20FN3O3 B2629436 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-90-4

1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2629436
CAS No.: 894029-90-4
M. Wt: 357.385
InChI Key: SGNAKSPHLRVHMD-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-90-4) is a urea-based synthetic compound provided for scientific research and development. With a molecular formula of C19H20FN3O3 and a molecular weight of 357.38 g/mol, this chemical features a pyrrolidin-5-one core linked to a 2-ethoxyphenyl group and a 3-fluorophenyl moiety via a urea bridge . The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bonds with biological targets, making it a common feature in many pharmaceutical agents . This compound is of significant interest in oncology research, particularly in the exploration of kinase inhibitors and other molecular targets involved in cancer cell proliferation . Available in quantities from 1mg to 50mg with a purity of 90% or higher, it is suitable for a variety of in vitro assay development and hit-to-lead optimization studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-26-17-9-4-3-8-16(17)22-19(25)21-14-11-18(24)23(12-14)15-7-5-6-13(20)10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNAKSPHLRVHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18FN3O2\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of G protein-coupled receptors (GPCRs) and other cellular pathways.

Key Mechanisms:

  • G Protein-Coupled Receptor Modulation: The compound may act as an agonist or antagonist at various GPCRs, influencing intracellular signaling pathways that regulate physiological responses such as neurotransmission and cell proliferation .
  • Inhibition of Enzymatic Activity: It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities:

Activity Effect Reference
AntiproliferativeInhibits cancer cell growth
NeuroprotectiveReduces neuroinflammation
AnalgesicAlleviates pain in animal models
Cardiovascular effectsModulates blood pressure and heart rate

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Properties: A study demonstrated that the compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects: Research showed that treatment with this compound in animal models resulted in decreased markers of neuroinflammation, indicating its potential use in neurodegenerative diseases such as Alzheimer's .
  • Analgesic Activity: In a controlled study, the compound exhibited significant analgesic properties in rodent models, providing a basis for further exploration in pain management therapies .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibits promising anticancer properties. Specifically, it has been investigated as a potential inhibitor of certain kinases involved in cancer progression. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth and metastasis.

Case Study: Kinase Inhibition
A study demonstrated that the compound effectively inhibits specific kinases associated with non-small cell lung cancer (NSCLC). The active enantiomer of this compound showed efficacy in preclinical models, suggesting its potential as a therapeutic agent for NSCLC patients .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The modifications in its chemical structure can significantly influence its biological activity.

Modification Impact on Activity
Ethoxy group at position 2Enhances lipophilicity and cellular uptake
Fluorophenyl substitutionIncreases potency against target kinases
Urea linkageEssential for binding affinity to kinase active sites

Environmental Applications

Beyond pharmacology, this compound has implications in environmental science, particularly concerning its detection and removal from water systems. The presence of trace organic compounds (TOrCs) like this one poses risks to water quality.

Case Study: Water Treatment
A study focused on the removal of TOrCs from wastewater highlighted the effectiveness of advanced oxidation processes (AOPs) in degrading compounds similar to this compound. The findings suggested that optimizing AOP conditions could enhance the degradation rates of such contaminants, thereby improving water quality .

Analytical Techniques for Detection

The detection and quantification of this compound in various matrices require sophisticated analytical methods.

Technique Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS)High sensitivity and specificity for trace detection
Solid Phase Extraction (SPE)Effective pre-concentration method before analysis
Gas Chromatography (GC)Suitable for volatile derivatives of the compound

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl/Pyrrolidinone) Yield (%) ESI-MS [M+H]+ Key Features/Applications Reference
1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea 2-Ethoxy, 3-Fluoro N/A N/A Structural focus of this article -
1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a) 4-Cyano, 3-Fluoro 87.2 256.1 High yield; cyanophenyl group
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) Thiazole-chloromethyl, 3-Fluoro 50.3 362.1 Thiazole incorporation
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxy, 4-Methoxy N/A N/A Ethoxy/methoxy positional isomer
1-(3-chloro-5-methoxyphenyl)-3-(3-fluoro-2-hydroxymethylphenyl)urea 3-Cl-5-OMe, 3-F-2-CH2OH N/A N/A Hydroxymethyl substituent
1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea Fluorophenyl-pyrrolidinyl, pyrimidinyl-pyrazole N/A N/A TRKA kinase inhibitor

Key Observations:

Substituent Position : The 2-ethoxyphenyl group in the target compound differs from the 4-ethoxyphenyl analog (e.g., ), which may alter steric and electronic interactions in biological systems.

Fluorophenyl vs. Chlorophenyl : Fluorine at the 3-position (as in the target compound and 6a ) is associated with enhanced metabolic stability compared to chlorinated analogs (e.g., 6b, m/z 306.0 ).

Pyrrolidinone vs. Piperidine: The 5-oxopyrrolidin-3-yl group in the target compound contrasts with piperidine-based ureas (e.g., compound 4 in ), which may affect conformational flexibility.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

The compound is synthesized via nucleophilic addition of 3-fluorophenyl-substituted pyrrolidinone amine with 2-ethoxyphenyl isocyanate under inert conditions. Key steps include:

  • Use of dichloromethane or toluene as solvents with reflux conditions .
  • Addition of triethylamine (TEA) to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization.
    Critical Note : Ensure anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and urea linkage (e.g., carbonyl resonances at ~155–160 ppm) .
  • IR Spectroscopy : Peaks at ~1640–1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the urea core .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C20_{20}H21_{21}FN3_3O3_3: theoretical 382.1562, observed 382.1565) .

Q. What physicochemical properties are critical for solubility and stability studies?

  • LogP : Predicted ~3.9 (indicating moderate lipophilicity) .
  • Polar Surface Area (PSA) : ~78.5 Å2^2, suggesting moderate permeability .
  • Hygroscopicity : The pyrrolidinone moiety may necessitate storage under inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this urea derivative?

  • Catalytic Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Solvent Screening : Compare yields in acetonitrile vs. THF ; acetonitrile may improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side-product formation .
    Data Contradiction : reports 71% yield in acetonitrile, while achieved 85% in toluene, suggesting solvent-dependent reactivity.

Q. How do substituents on the aromatic rings influence biological activity?

  • 3-Fluorophenyl Group : Enhances metabolic stability via reduced CYP450-mediated oxidation .
  • 2-Ethoxyphenyl Moiety : Increases lipophilicity, potentially improving blood-brain barrier penetration .
    Experimental Design : Compare analogues with 4-fluorophenyl or methoxy substitutions in enzyme inhibition assays .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the urea linkage .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrrolidinone conformation) .
    Case Study : A 2024 study found that tautomerization of the 5-oxopyrrolidin-3-yl group caused split peaks in 13^13C NMR, resolved by deuteration .

Q. What computational methods predict environmental fate and ecotoxicological risks?

  • QSAR Models : Estimate biodegradation half-life (e.g., EPI Suite) .
  • Molecular Dynamics : Simulate binding to soil organic matter (log Koc_{oc} ~3.2) .
    Contradiction Alert : highlights conflicting data on abiotic hydrolysis rates in aquatic systems (pH-dependent vs. light-mediated degradation).

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

Parameter (Toluene) (Acetonitrile)
Yield71%85%
Reaction Time23 hours18 hours
Byproduct Formation5%<2%

Q. Table 2. Key Spectroscopic Data

TechniqueObserved DataReference
1^1H NMR (δ, ppm)7.25–7.40 (m, Ar-H)
13^13C NMR (δ, ppm)156.8 (C=O)
IR (C=O stretch, cm1^{-1})1642

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